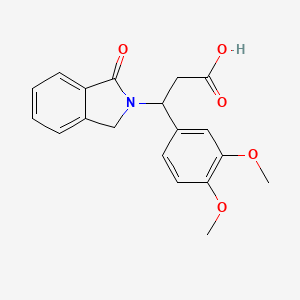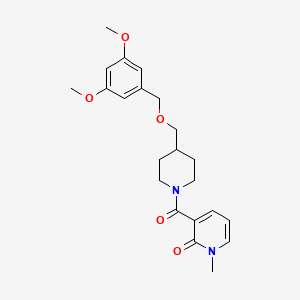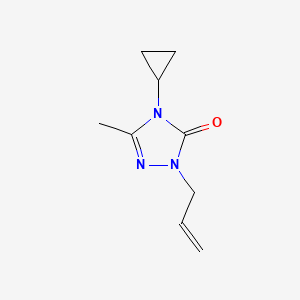
beta-Cyfluthrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Cyfluthrin: is a synthetic pyrethroid insecticide widely used in agriculture and household pest control. It is known for its effectiveness in targeting a broad range of insect pests, including ants, moths, beetles, and flying insects. This compound is a complex organic compound, and its commercial product is sold as a mixture of isomers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Beta-Cyfluthrin is synthesized through a multi-step process starting with p-fluorobenzaldehyde. The process involves bromination, condensation, etherification, hydrolysis, and esterification. Each step requires specific reaction conditions, such as temperature control and the use of catalysts, to ensure the formation of the desired product.
Industrial Production Methods: : On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes to achieve high yields. The final product is formulated into emulsifiable concentrates and suspension concentrates for ease of application.
Analyse Des Réactions Chimiques
Types of Reactions: : Beta-Cyfluthrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its degradation and environmental impact assessment.
Common Reagents and Conditions: : Reagents such as hydrogen peroxide and sodium borohydride are commonly used in oxidation and reduction reactions, respectively. Substitution reactions often involve halogenated compounds under controlled conditions.
Major Products Formed: : The major products formed from these reactions include various degradation products, which are important for understanding the environmental fate of this compound.
Applications De Recherche Scientifique
Chemistry: : Beta-Cyfluthrin is used in analytical chemistry for the development of detection methods, such as cathodic stripping voltammetric determination.
Biology: : In biological research, this compound is used to study the effects of insecticides on non-target organisms, such as fish and invertebrates.
Medicine: : While not commonly used in medicine, this compound has been studied for its potential toxicological effects on humans and animals.
Industry: : In the agricultural industry, this compound is used to control pests on crops such as cotton, corn, and fruit. It is also used in residential settings to control household pests.
Mécanisme D'action
Beta-Cyfluthrin exerts its insecticidal effects by altering the normal function of the nervous system in insects. It causes initial paralysis (knockdown) followed by death. The compound binds to sodium channels in the nerve cells, leading to prolonged depolarization and disruption of nerve signal transmission.
Comparaison Avec Des Composés Similaires
Similar Compounds: : Beta-Cyfluthrin is compared with other synthetic pyrethroids such as Bifenthrin and Permethrin.
Uniqueness: : this compound is unique in its rapid knockdown effect and broad-spectrum efficacy. It is more toxic to certain pests compared to other pyrethroids, making it a preferred choice in pest control applications.
Propriétés
IUPAC Name |
[(R)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-11,15,18,20H,1-2H3/t15?,18-,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQODLKZGRKWIFG-RUTXASTPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C1C=C(Cl)Cl)C(=O)O[C@@H](C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-chlorophenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide](/img/structure/B2862503.png)
![6-phenyl-2-{1-[2-(1H-pyrazol-1-yl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2862505.png)

![4-(4-METHOXYBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]PIPERIDINE](/img/structure/B2862508.png)




![8-(azepane-1-sulfonyl)-2-[(3,5-difluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2862513.png)

![(E)-4-(Dimethylamino)-N-(imidazo[1,5-a]pyridin-6-ylmethyl)but-2-enamide](/img/structure/B2862516.png)

![N-(4-methylbenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole](/img/structure/B2862525.png)
